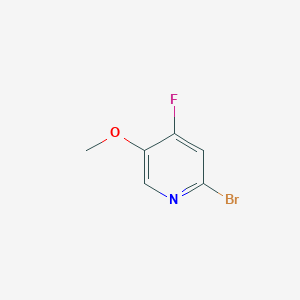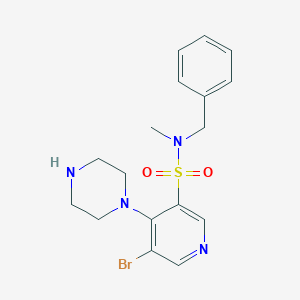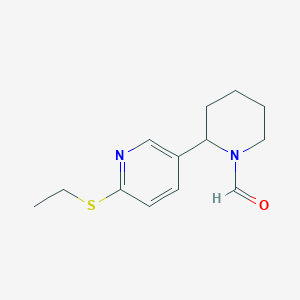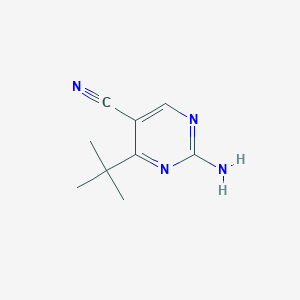
Tert-butyl trans-4-(morpholinomethyl)cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (trans-4-(morpholinomethyl)cyclohexyl)carbamate is an organic compound with the molecular formula C15H28N2O3. It is a derivative of cyclohexane and morpholine, featuring a tert-butyl carbamate group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (trans-4-(morpholinomethyl)cyclohexyl)carbamate typically involves the reaction of trans-4-(morpholinomethyl)cyclohexylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of tert-Butyl (trans-4-(morpholinomethyl)cyclohexyl)carbamate follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (trans-4-(morpholinomethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (trans-4-(morpholinomethyl)cyclohexyl)carbamate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (trans-4-(morpholinomethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or altering the conformation of the target molecules, leading to changes in their biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
- tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
- tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate
Uniqueness
tert-Butyl (trans-4-(morpholinomethyl)cyclohexyl)carbamate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C16H30N2O3 |
|---|---|
Molekulargewicht |
298.42 g/mol |
IUPAC-Name |
tert-butyl N-[4-(morpholin-4-ylmethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)17-14-6-4-13(5-7-14)12-18-8-10-20-11-9-18/h13-14H,4-12H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
LTNDIFQDFIATFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11812599.png)







![(R)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11812664.png)

